molecular formula C7H14N2O3Se B1208700 epsilon-N-Acetylselenalysine CAS No. 71800-46-9

epsilon-N-Acetylselenalysine

Cat. No.: B1208700
CAS No.: 71800-46-9
M. Wt: 253.17 g/mol
InChI Key: VABSYMDTSUKKBI-LURJTMIESA-N
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Description

ε-N-Acetylselenalysine is a selenium-containing derivative of lysine, characterized by the substitution of the gamma methylene group (-CH₂-) in the lysine backbone with a selenium atom (Se) and acetylation at the epsilon (ε) amino group. This modification distinguishes it from canonical lysine derivatives, offering unique biochemical properties due to selenium’s distinct electronegativity, atomic radius, and redox activity. The compound was first studied in the context of enzymatic reactivity, particularly its interaction with Crotalus adamanteus L-amino acid oxidase (LAAO), which catalyzes its oxidative deamination to produce α-ketoacids without cleaving the C-Se bond .

Properties

CAS No.

71800-46-9

Molecular Formula

C7H14N2O3Se

Molecular Weight

253.17 g/mol

IUPAC Name

(2R)-3-(2-acetamidoethylselanyl)-2-aminopropanoic acid

InChI

InChI=1S/C7H14N2O3Se/c1-5(10)9-2-3-13-4-6(8)7(11)12/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1

InChI Key

VABSYMDTSUKKBI-LURJTMIESA-N

SMILES

CC(=O)NCC[Se]CC(C(=O)O)N

Isomeric SMILES

CC(=O)NCC[Se]C[C@@H](C(=O)O)N

Canonical SMILES

CC(=O)NCC[Se]CC(C(=O)O)N

Other CAS No.

71800-46-9

Synonyms

ENASL
epsilon-N-acetylselenalysine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The substitution of -CH₂- with -S- or -Se- increases molecular weight by ~18.04 g/mol (thia) and ~64.94 g/mol (selena), respectively.
  • Selenium’s larger atomic radius (1.22 Å vs. sulfur’s 1.04 Å) and lower electronegativity (2.55 vs. 2.58) may influence bond stability and redox behavior, though specific data are absent in the provided evidence.

Enzymatic Reactivity

A seminal study by Cini and De Marco (1979) compared the oxidative deamination of ε-N-acetylselenalysine, ε-N-acetylthialysine, and ε-N-acetyllysine using Crotalus adamanteus LAAO :

Parameter ε-N-Acetyllysine ε-N-Acetylthialysine ε-N-Acetylselenalysine
Substrate Specificity Active Active Active
Reaction Product α-Ketoacid α-Ketoacid α-Ketoacid
Bond Cleavage None None None

Findings :

Functional Implications

  • Biochemical Stability: The retention of C-S/C-Se bonds during deamination implies stability under enzymatic conditions, though selenium’s lower bond dissociation energy (C-Se: ~234 kJ/mol vs. C-S: ~272 kJ/mol) may render ε-N-acetylselenalysine more reactive in non-enzymatic redox reactions.
  • Biological Relevance : ε-N-Acetyllysine is a well-characterized post-translational modification in histones, influencing gene regulation. The thia and selena analogs may mimic or disrupt these interactions, but their biological roles remain unexplored in the provided evidence.

Tables

Table 1. Structural Comparison of ε-N-Acetylated Lysine Analogs

Property ε-N-Acetyllysine ε-N-Acetylthialysine ε-N-Acetylselenalysine
Gamma Substituent -CH₂- -S- -Se-
Molecular Formula C₈H₁₆N₂O₃ C₇H₁₄N₂O₃S C₇H₁₄N₂O₃Se
Molecular Weight 188.22 206.27 253.18

Table 2. Enzymatic Deamination by Crotalus adamanteus LAAO

Outcome ε-N-Acetyllysine ε-N-Acetylthialysine ε-N-Acetylselenalysine
α-Ketoacid Formation Yes Yes Yes
C-X Bond Cleavage No No No

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